N-(4-aminobutyl)methanesulfonamide

Description

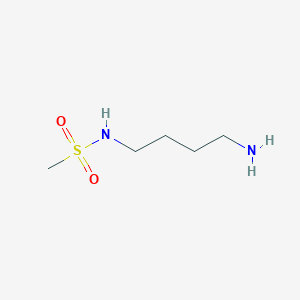

N-(4-Aminobutyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) linked to a 4-aminobutyl chain. Sulfonamides are known for their diverse applications, including enzyme inhibition and pharmaceutical activity, often modulated by substituents and alkyl chain length .

Properties

Molecular Formula |

C5H14N2O2S |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

N-(4-aminobutyl)methanesulfonamide |

InChI |

InChI=1S/C5H14N2O2S/c1-10(8,9)7-5-3-2-4-6/h7H,2-6H2,1H3 |

InChI Key |

LCRHXSVRPMFBIO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCCCN |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The applications of N-(4-aminobutyl)methanesulfonamide can be categorized into several key areas:

1. Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing various pharmaceutical agents. Its structural features allow it to be modified to enhance biological activity.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.

2. Biological Studies

- Antimicrobial Activity : Similar to other sulfonamides, this compound may inhibit bacterial growth by interfering with folate synthesis.

- Antitumor Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

3. Industrial Applications

- Specialty Chemicals : The compound is utilized in producing specialty chemicals due to its unique reactivity and stability under various conditions.

Antitumor Activity Study

A study investigated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay to assess cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | 25 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest in S phase |

| HCT116 | 20 | Late apoptosis/necrosis induction |

The results indicated significant cytotoxicity, suggesting potential for development as an anticancer agent.

Enzyme Interaction Studies

Further research focused on the binding affinity of this compound with various enzymes.

| Enzyme | Binding Affinity (Kd) | Inhibition Type |

|---|---|---|

| Dihydropteroate synthase | 0.5 µM | Competitive |

| Carbonic anhydrase | 1.0 µM | Non-competitive |

These findings demonstrate the compound's potential as a selective inhibitor for therapeutic applications.

Comparison with Similar Compounds

Structural Features

The compound’s primary distinguishing features are its methanesulfonamide core and 4-carbon alkylamine chain. Comparisons with key analogs are outlined below:

| Compound | Core Structure | Alkyl Chain Length | Key Substituents | Hydrophobicity (Relative) |

|---|---|---|---|---|

| N-(4-Aminobutyl)methanesulfonamide | Methanesulfonamide | 4 (butyl) | None | Low |

| W-7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide) | Naphthalenesulfonamide | 6 (hexyl) | Chlorine | High |

| N-(2-Methylphenyl)methanesulfonamide | Methanesulfonamide | N/A | 2-Methylphenyl | Moderate |

| Benzenesulfonamide derivatives (e.g., 4-methyl-N-(1-methylbutyl)) | Benzenesulfonamide | Variable | Methyl, phenyl groups | Variable |

Key Observations :

Physicochemical Properties

- Conformational Flexibility: DFT studies on N-(2/3-Methylphenyl)methanesulfonamides reveal that substituent position affects molecular conformation and vibrational spectra. The 4-aminobutyl chain in the target compound may adopt a more linear conformation due to fewer steric hindrances .

- Solubility : Methanesulfonamide derivatives generally exhibit higher aqueous solubility than naphthalene/benzene analogs, favoring pharmaceutical applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-(4-aminobutyl)methanesulfonamide?

- Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Use protecting groups (e.g., nitro groups in intermediates like N-(4-Aminobutyl)-2-nitrobenzenesulfonamide) to prevent side reactions during alkylation steps . Post-synthesis purification via recrystallization or column chromatography improves yield.

Q. What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Combine -NMR and -NMR to confirm the presence of the aminobutyl chain and sulfonamide group. Infrared (IR) spectroscopy identifies characteristic S=O stretching (~1350–1150 cm). For crystalline derivatives, X-ray diffraction (as in ) resolves bond angles and spatial configuration . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), heat (25–60°C), and light (UV/visible). Use HPLC to quantify degradation products (e.g., hydrolysis of sulfonamide groups). Store samples at 0–6°C in airtight, light-resistant containers to minimize decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer : Perform dose-response assays to distinguish between specific and non-specific interactions. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. Cross-validate results with computational docking studies (e.g., AutoDock Vina) to identify plausible binding modes with target enzymes or receptors .

Q. How can substituent effects on the sulfonamide group influence reactivity in catalytic applications?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups on the aryl ring. Compare reaction rates in model catalytic reactions (e.g., Suzuki coupling). Density functional theory (DFT) calculations (e.g., using Gaussian) quantify electronic effects on transition-state energies .

Q. What analytical approaches differentiate coordination complexes formed between this compound and transition metals?

- Methodological Answer : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. X-ray photoelectron spectroscopy (XPS) identifies oxidation states of bound metals (e.g., Cu, Fe). Electrospray ionization mass spectrometry (ESI-MS) detects metal-ligand adducts. Compare stability constants via potentiometric titrations .

Q. How do researchers address discrepancies between computational predictions and experimental solubility data for sulfonamides?

- Methodological Answer : Re-evaluate solvent parameters (e.g., Hansen solubility parameters) in simulations. Experimentally measure solubility in binary solvent systems (e.g., water-DMSO) using gravimetric or nephelometric methods. Apply machine learning models (e.g., COSMO-RS) to refine predictive algorithms .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-dependent biological responses to this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance. Use software like GraphPad Prism or R for reproducibility .

Q. How should researchers handle large datasets from high-throughput screening of sulfonamide derivatives?

- Methodological Answer : Use cheminformatics tools (e.g., KNIME, RDKit) for data preprocessing (normalization, outlier removal). Apply principal component analysis (PCA) or t-SNE for dimensionality reduction. Store raw data in repositories like Figshare or Zenodo, with processed data in main manuscripts and appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.